

# **Application Notes and Protocols for Actinium- 225 Therapy: Dosimetry and Activity Calculation**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Actinium-225 (Ac-225) is a potent alpha-emitting radionuclide with a half-life of 9.92 days, making it an attractive candidate for Targeted Alpha Therapy (TAT).[1][2] Its decay cascade releases four high-energy alpha particles, which induce highly localized and lethal double-strand DNA breaks in cancer cells.[3][4] This high linear energy transfer (LET) radiation is effective at killing cancer cells while minimizing damage to surrounding healthy tissue due to the short path length of alpha particles.[5] Accurate dosimetry and activity calculation are critical for the clinical translation of Ac-225 based radiopharmaceuticals to ensure patient safety and therapeutic efficacy. These application notes provide detailed protocols and data for the quantification of Ac-225 activity and the calculation of absorbed doses.

## I. Activity Measurement and Calibration

Accurate measurement of Ac-225 activity is fundamental for dosimetry and therapeutic dose administration. Due to the complex decay chain of Ac-225, which includes several alpha, beta, and gamma-emitting daughter nuclides, direct measurement can be challenging. Indirect methods, relying on the detection of gamma emissions from daughter radionuclides in secular equilibrium, are commonly employed.

## **Key Decay Characteristics of Actinium-225**



| Property                     | Value                                        |
|------------------------------|----------------------------------------------|
| Half-life                    | 9.92 days[1]                                 |
| Primary Alpha Emissions      | 4 per decay chain[1]                         |
| Key Gamma-Emitting Daughters | Francium-221 (221Fr), Bismuth-213 (213Bi)[6] |
| 221Fr Gamma Emission         | 218 keV (11.4% abundance)[7]                 |
| 213Bi Gamma Emission         | 440 keV (25.9% abundance)[7]                 |

## Protocol for Activity Measurement using a Dose Calibrator

- Establish Secular Equilibrium: Before measurement, ensure that Ac-225 is in secular equilibrium with its daughter nuclide 221Fr. This is typically achieved after approximately 6 half-lives of 221Fr (T½ = 4.8 minutes), so a waiting period of at least 30 minutes is recommended.[2]
- Dose Calibrator Setup: Use a calibrated dose calibrator. For Ac-225, a specific calibration setting should be used. For instance, a Capintec CRC25R dose calibrator may have a precalibrated setting for Ac-225 (e.g., setting #82).[8]
- Geometry Correction: The geometry of the sample (e.g., vial size, volume) can significantly
  affect the measurement. It is crucial to apply a geometry correction factor specific to the
  container being used.[2]
- Measurement: Place the Ac-225 sample in the dose calibrator and record the activity. The measurement is based on the detection of the 218 keV gamma emission from 221Fr.[2]

# Protocol for Activity Measurement using Liquid Scintillation Counting

Liquid Scintillation (LS) counting is a primary method for the accurate determination of Ac-225 activity. The Triple-to-Double Coincidence Ratio (TDCR) method is a well-established technique.[9][10]



- Sample Preparation: Prepare LS cocktails containing a known mass of the Ac-225 solution.
- TDCR Measurement: Utilize a TDCR LS counter to determine the activity concentration. This
  method allows for the calculation of the detection efficiency without the need for a calibrated
  standard.[11]
- Data Analysis: The activity is determined from the coincidence counting rates. Corrections for dead-time and background should be applied.[10]



Workflow for Ac-225 Activity Measurement

Click to download full resolution via product page

Ac-225 Activity Measurement Workflow

## II. Dosimetry of Ac-225 Radiopharmaceuticals



Dosimetry for Ac-225 targeted alpha therapy is essential for predicting both tumor response and potential toxicity to healthy organs. It involves quantifying the absorbed dose in different tissues, which is challenging due to the short range of alpha particles and the low administered activities.

## **Clinical Dosimetry Estimates for Ac-225-PSMA-617**

The following table summarizes dosimetry estimates for 1 MBq of Ac-225-PSMA-617, assuming a Relative Biological Effectiveness (RBE) of 5 for alpha particles.[12][13]

| Organ           | Mean Absorbed Dose (Sv/MBq) |
|-----------------|-----------------------------|
| Salivary Glands | 2.3[12][13]                 |
| Kidneys         | 0.7[12][13]                 |
| Red Marrow      | 0.05[12][13]                |

### **Recommended Therapeutic Activities**

Clinical studies have explored various therapeutic activities of Ac-225-PSMA-617. A commonly used activity is 100 kBq/kg of body weight, administered every 8 weeks.[7][13] Dose-limiting toxicity, primarily severe xerostomia (dry mouth), has been observed at activities exceeding 100 kBq/kg per cycle.[13]

# Protocol for Quantitative SPECT/CT Imaging for Dosimetry

Image-based dosimetry using Single Photon Emission Computed Tomography (SPECT) is a key tool for patient-specific dose calculations.

- Patient Preparation: No specific patient preparation is typically required.
- Radiopharmaceutical Administration: Administer the Ac-225 labeled radiopharmaceutical intravenously.
- SPECT/CT Acquisition:



- Scanner: Use a SPECT/CT scanner equipped with a high-energy general-purpose (HEGP) collimator.[14]
- Energy Windows: Set energy windows to capture the gamma emissions from 221Fr and
   213Bi. Recommended windows are centered around 218 keV and 440 keV.[15]
- Acquisition Time: Due to low photon counts, longer acquisition times (e.g., up to 45 minutes) may be necessary to obtain adequate image quality.[14]
- Imaging Time Points: Acquire SPECT/CT images at multiple time points post-injection (e.g., 24, 48, and 120 hours) to determine the time-activity curves.
- Image Reconstruction and Analysis:
  - Reconstruction Algorithm: Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).
  - Corrections: Apply corrections for attenuation (using the CT data), scatter, and resolution recovery.
  - Volume of Interest (VOI) Definition: Draw VOIs on the reconstructed images for tumors and organs of interest.
  - Activity Quantification: Determine the activity in each VOI at each time point. This requires
    a pre-determined calibration factor for the SPECT system.[16]

#### Absorbed Dose Calculation:

- Time-Activity Curves: Generate time-activity curves for each VOI by plotting the quantified activity versus time.
- Cumulated Activity: Calculate the total number of disintegrations (cumulated activity) in each source region by integrating the time-activity curve.
- Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the mean absorbed dose to target organs from the cumulated activities in the source organs.





Click to download full resolution via product page

Ac-225 Image-Based Dosimetry Workflow



## III. Quality Control of Ac-225 Radiopharmaceuticals

Ensuring the quality of Ac-225 labeled radiopharmaceuticals is crucial for patient safety and therapeutic efficacy. This involves verifying the radiochemical purity and stability of the product.

### **Protocol for Radiochemical Purity Testing using iTLC**

Instant Thin-Layer Chromatography (iTLC) is a common method for determining radiochemical purity.

- Sample Preparation: Spot a small amount of the Ac-225 radiopharmaceutical onto an iTLC strip.
- Chromatography: Develop the iTLC strip using an appropriate mobile phase.
- Analysis: After development, cut the strip into two parts (origin and solvent front) and measure the activity of each part using a gamma counter.
- Calculation: Calculate the radiochemical purity as the percentage of activity associated with the radiolabeled compound. A radiochemical purity of >95% is generally required.[8][17]

# IV. Cellular Response to Ac-225 Alpha Particle Irradiation

The high cytotoxicity of Ac-225 is primarily due to its ability to induce complex and clustered DNA double-strand breaks (DSBs).[18] This triggers a cascade of cellular responses, ultimately leading to cell death. Understanding these pathways is crucial for optimizing therapy and predicting response.

The primary mechanism of cell killing by alpha particles is the induction of DSBs.[5] This damage activates the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia Telangiectasia Mutated) are recruited to the damage sites, initiating a signaling cascade that leads to cell cycle arrest and the activation of DNA repair pathways, primarily Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[19] If the damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. Other cell death mechanisms such as mitotic catastrophe, autophagy, and necrosis can also be induced by alpha particle irradiation.[5]





Click to download full resolution via product page

Ac-225 Induced Cell Death Pathway

## Conclusion

The successful clinical application of Actinium-225 targeted alpha therapy relies on accurate dosimetry and robust quality control measures. The protocols and data presented in these



application notes provide a framework for researchers and clinicians to develop and implement safe and effective Ac-225 based radiopharmaceuticals. Further research and standardization of these methods will be crucial for the continued advancement of this promising therapeutic modality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. Molecular Pathways: Targeted α-Particle Radiation Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinium-225 quantification and SPECT/CT reconstruction (ACTI-QUANT) Grand Challenge: An AAPM Grand Challenge [aapm.org]
- 7. Design of 225Ac-PSMA for targeted alpha therapy in prostate cancer Kairemo Annals of Translational Medicine [atm.amegroups.org]
- 8. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity measurements and calibrations for 225Ac in radioactive equilibrium with its progeny | NIST [nist.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. urotoday.com [urotoday.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]



- 15. Quantitative SPECT/CT imaging of actinium-225 for targeted alpha therapy of glioblastomas PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes [thno.org]
- 17. Research Portal [iro.uiowa.edu]
- 18. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Actinium-225
   Therapy: Dosimetry and Activity Calculation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026121#dosimetry-and-activity-calculation-for-actinium-225-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com